molecular formula C16H20N2O2S B4189906 N-[4-(4-pyridinylmethyl)phenyl]-1-butanesulfonamide

N-[4-(4-pyridinylmethyl)phenyl]-1-butanesulfonamide

Cat. No. B4189906
M. Wt: 304.4 g/mol
InChI Key: YVUAOFNLPVKIGM-UHFFFAOYSA-N
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Description

N-[4-(4-pyridinylmethyl)phenyl]-1-butanesulfonamide, also known as ML-7, is a small molecule that has been extensively studied in the field of biochemistry and pharmacology. This compound was first synthesized in the 1990s and has since been used in a variety of scientific research applications. In

Mechanism of Action

N-[4-(4-pyridinylmethyl)phenyl]-1-butanesulfonamide inhibits the activity of MLCK by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating myosin light chains, which are necessary for the contraction of smooth muscle cells. N-[4-(4-pyridinylmethyl)phenyl]-1-butanesulfonamide has also been shown to inhibit the activity of other kinases, such as protein kinase C and Rho-associated kinase.
Biochemical and Physiological Effects:
N-[4-(4-pyridinylmethyl)phenyl]-1-butanesulfonamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N-[4-(4-pyridinylmethyl)phenyl]-1-butanesulfonamide can inhibit cell migration and cytokinesis by preventing the formation of actin filaments. In vivo studies have shown that N-[4-(4-pyridinylmethyl)phenyl]-1-butanesulfonamide can reduce the contraction of smooth muscle cells and lower blood pressure in animal models of hypertension. N-[4-(4-pyridinylmethyl)phenyl]-1-butanesulfonamide has also been shown to have anti-inflammatory effects by inhibiting the production of cytokines and chemokines.

Advantages and Limitations for Lab Experiments

N-[4-(4-pyridinylmethyl)phenyl]-1-butanesulfonamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes and inhibit the activity of enzymes. N-[4-(4-pyridinylmethyl)phenyl]-1-butanesulfonamide is also relatively stable and can be stored for long periods of time. However, N-[4-(4-pyridinylmethyl)phenyl]-1-butanesulfonamide has some limitations for use in lab experiments. It is a non-specific kinase inhibitor and can inhibit the activity of other kinases besides MLCK. N-[4-(4-pyridinylmethyl)phenyl]-1-butanesulfonamide can also have off-target effects on other cellular processes, such as cell proliferation and apoptosis.

Future Directions

There are several future directions for research on N-[4-(4-pyridinylmethyl)phenyl]-1-butanesulfonamide. One direction is to develop more specific inhibitors of MLCK that can selectively target smooth muscle cells. Another direction is to study the role of N-[4-(4-pyridinylmethyl)phenyl]-1-butanesulfonamide in other cellular processes, such as cell proliferation and apoptosis. N-[4-(4-pyridinylmethyl)phenyl]-1-butanesulfonamide has also been shown to have potential therapeutic applications for diseases such as asthma, hypertension, and cancer, and further research is needed to explore these applications.

Scientific Research Applications

N-[4-(4-pyridinylmethyl)phenyl]-1-butanesulfonamide has been used in a variety of scientific research applications, including studies on cell migration, cytokinesis, and smooth muscle contraction. N-[4-(4-pyridinylmethyl)phenyl]-1-butanesulfonamide is a potent inhibitor of myosin light chain kinase (MLCK), which is an enzyme that regulates the contraction of smooth muscle cells. By inhibiting MLCK, N-[4-(4-pyridinylmethyl)phenyl]-1-butanesulfonamide can prevent the contraction of smooth muscle cells and reduce the symptoms of various diseases, such as asthma and hypertension.

properties

IUPAC Name

N-[4-(pyridin-4-ylmethyl)phenyl]butane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c1-2-3-12-21(19,20)18-16-6-4-14(5-7-16)13-15-8-10-17-11-9-15/h4-11,18H,2-3,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVUAOFNLPVKIGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NC1=CC=C(C=C1)CC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(pyridin-4-ylmethyl)phenyl]butane-1-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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